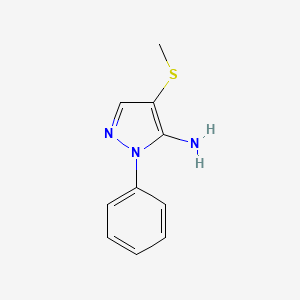

4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

CAS No.: 1384429-66-6

Cat. No.: VC2580669

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384429-66-6 |

|---|---|

| Molecular Formula | C10H11N3S |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 4-methylsulfanyl-2-phenylpyrazol-3-amine |

| Standard InChI | InChI=1S/C10H11N3S/c1-14-9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

| Standard InChI Key | AENOHJSNAVEPLG-UHFFFAOYSA-N |

| SMILES | CSC1=C(N(N=C1)C2=CC=CC=C2)N |

| Canonical SMILES | CSC1=C(N(N=C1)C2=CC=CC=C2)N |

Introduction

Chemical Structure and Properties

4-(Methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine features a five-membered pyrazole heterocyclic ring with three strategically positioned substituents:

-

A phenyl group attached to nitrogen at position 1

-

A methylsulfanyl (SCH₃) group at position 4

-

An amine (NH₂) group at position 5

| Property | Estimated Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃S | Defines elemental composition |

| Molecular Weight | Approximately 205 g/mol | Falls within Lipinski's rule for drug-likeness (<500) |

| Hydrogen Bond Donors | 2 (NH₂) | Important for target binding interactions |

| Hydrogen Bond Acceptors | 3 (N, N, S) | Contributes to recognition by biological targets |

| Aromatic Rings | 2 (pyrazole, phenyl) | Imparts structural rigidity and potential π-stacking |

| Rotatable Bonds | 2 | Provides conformational flexibility |

| Predicted LogP | 2.0-3.0 | Indicates moderate lipophilicity suitable for membrane permeability |

| Predicted Water Solubility | Moderate | Balances bioavailability considerations |

The estimated properties presented in Table 1 suggest that 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine likely possesses favorable characteristics for drug development, including adherence to Lipinski's rule of five and potentially favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as observed in related pyrazole compounds .

| Synthetic Method | Starting Materials | Key Reagents | Reaction Conditions | Anticipated Advantages |

|---|---|---|---|---|

| Cyclocondensation | Phenylhydrazine, methylsulfanyl-substituted β-ketoester | TFA (trifluoroacetic acid) | Reflux in toluene, 24h | Well-established methodology with predictable outcomes |

| One-pot Synthesis | Phenylhydrazine, appropriate enamine or carbonyl compound | Methanesulfonylchloride, acid catalyst | Controlled temperature, single reaction vessel | Simplified procedure, reduced purification steps |

| Microwave-assisted Synthesis | Same as above approaches | Appropriate catalysts | Microwave irradiation, shortened reaction time | Enhanced reaction efficiency, improved yields, greener methodology |

| Modified Intermediate Approach | N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)methylene] derivatives | Methylating agents for sulfur introduction | Sequential modification of intermediate | Versatility for analog development |

The selection of an optimal synthetic route would depend on factors including availability of starting materials, required scale, equipment limitations, and specific reaction optimization parameters. Each methodology offers distinct advantages and potential challenges that would need to be addressed through careful experimental design.

The versatility of pyrazole derivatives in addressing multiple therapeutic areas suggests that 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine warrants comprehensive biological evaluation to fully characterize its medicinal potential.

Structure-Activity Relationship Considerations

Understanding the relationship between the structural features of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine and its biological activities is essential for optimizing its therapeutic potential. Several structural elements merit particular attention in structure-activity relationship (SAR) analysis.

Role of the Phenyl Substituent

| Structural Element | Physicochemical Property Contribution | Potential Impact on Biological Activity | Optimization Possibilities |

|---|---|---|---|

| Phenyl group at N-1 | Lipophilicity, π-stacking capability | Target recognition, membrane permeability | Substitution with various aryl groups, introduction of electron-donating or withdrawing substituents |

| Methylsulfanyl at C-4 | Unique electronic properties, weak H-bond acceptor | Conformational control, binding pocket interaction | Modification of alkyl chain length, oxidation to sulfoxide or sulfone |

| Amine group at C-5 | H-bond donation, nucleophilicity | Key interaction with target binding sites | Derivatization to amides, ureas, or sulfonamides for enhanced target selectivity |

| Pyrazole core | Rigid scaffold, specific geometry | Proper spatial arrangement of pharmacophoric elements | Ring fusion to create more complex scaffolds, substitution at remaining positions |

These SAR considerations provide a rational basis for the design and development of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine derivatives with potentially enhanced biological activities and targeted therapeutic applications.

Comparison with Related Pyrazole Derivatives

To better understand the unique features and potential applications of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, it is valuable to compare it with structurally related compounds that have been more extensively characterized. This comparative analysis highlights distinctive properties and potential advantages of our target compound.

Comparison with 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine shares the 1-phenyl-1H-pyrazole core structure with our target compound but differs in its substitution pattern . It features a methylamine group at position 4 and a methyl group at position 5, contrasting with the methylsulfanyl at position 4 and amine at position 5 in our target compound. This structural difference likely results in distinct hydrogen bonding patterns and electronic properties that could significantly influence biological activities.

Comparison with 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine

This more complex compound shares the methylsulfanyl substituent and 5-amine functionality with our target compound but incorporates an additional oxadiazole ring system. The presence of this additional heterocycle creates a more extended molecular scaffold that has demonstrated activity as a "PPARδ/β receptors agonist". The simpler structure of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine might offer advantages in terms of synthetic accessibility and drug-like properties while potentially retaining certain biological activities.

Comparison with Pyrazolopyridine Derivatives

This comparative analysis underscores the unique structural features of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine and highlights its potential as a simpler yet pharmacologically promising scaffold for medicinal chemistry exploration.

Research Methodologies for Characterization

Comprehensive characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine requires multiple analytical approaches to elucidate its structural, physicochemical, and biological properties. This section outlines key methodological approaches for investigating this compound.

Structural Analysis Techniques

| Analytical Approach | Specific Techniques | Information Obtained | Research Significance |

|---|---|---|---|

| Structural Analysis | X-ray Crystallography | 3D molecular structure, crystal packing, intermolecular interactions | Understanding of conformational preferences and solid-state behavior |

| NMR Spectroscopy (¹H, ¹³C, 2D methods) | Structural confirmation, solution-state conformation | Verification of synthesis, insight into dynamic behavior | |

| Mass Spectrometry | Molecular weight confirmation, fragmentation pattern | Structural verification, purity assessment | |

| Computational Studies | DFT Calculations | Electronic properties, reactivity indicators | Prediction of chemical behavior and reactivity |

| Molecular Docking | Binding mode prediction with potential targets | Insights for rational drug design and optimization | |

| ADMET Prediction | Drug-like properties, pharmacokinetic behavior | Early assessment of drug development potential | |

| Biological Evaluation | Cancer Cell Line Assays | Cytotoxicity, apoptosis induction | Anticancer potential assessment |

| Inflammatory Mediator Assays | Cytokine inhibition, anti-inflammatory effects | Evaluation of anti-inflammatory activity | |

| Antimicrobial Screening | Activity against bacterial, fungal pathogens | Determination of antimicrobial spectrum | |

| Receptor Binding Studies | Interaction with nuclear receptors (e.g., PPAR) | Target identification and validation |

These methodological approaches provide a comprehensive framework for characterizing 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine and establishing its potential for various applications, particularly in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume